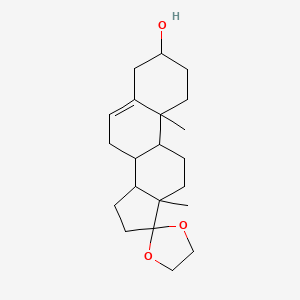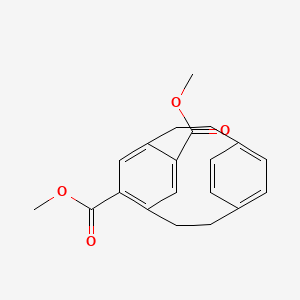
N,N'-Bis-(2-morpholinoethyl)-dithiooxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis-(2-morpholinoethyl)-dithiooxamide is an organic compound that features two morpholine rings attached to a dithiooxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2-morpholinoethyl)-dithiooxamide typically involves the reaction of dithiooxamide with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-Bis-(2-morpholinoethyl)-dithiooxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include dithiooxamide, 2-chloroethylmorpholine, and a suitable base such as sodium hydroxide.
化学反応の分析
Types of Reactions
N,N’-Bis-(2-morpholinoethyl)-dithiooxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiooxamide core to thiol groups.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
N,N’-Bis-(2-morpholinoethyl)-dithiooxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism by which N,N’-Bis-(2-morpholinoethyl)-dithiooxamide exerts its effects involves its ability to chelate metal ions and interact with biological macromolecules. The morpholine rings and dithiooxamide core provide multiple binding sites, allowing the compound to form stable complexes with metal ions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N’-Bis-(2-pyridylmethyl)-dithiooxamide
- N,N’-Bis-(2-aminoethyl)-dithiooxamide
- N,N’-Bis-(2-hydroxyethyl)-dithiooxamide
Uniqueness
N,N’-Bis-(2-morpholinoethyl)-dithiooxamide is unique due to the presence of morpholine rings, which enhance its solubility and provide additional binding sites for metal ions. This makes it more versatile in forming stable complexes and interacting with biological macromolecules compared to similar compounds.
特性
CAS番号 |
17560-57-5 |
|---|---|
分子式 |
C14H26N4O2S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
N,N'-bis(2-morpholin-4-ylethyl)ethanedithioamide |
InChI |
InChI=1S/C14H26N4O2S2/c21-13(15-1-3-17-5-9-19-10-6-17)14(22)16-2-4-18-7-11-20-12-8-18/h1-12H2,(H,15,21)(H,16,22) |
InChIキー |
FJJTVKMLDAFBFD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC(=S)C(=S)NCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11964423.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11964457.png)



![3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11964474.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11964489.png)

![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B11964501.png)
